molecular formula C19H18N2O4S2 B2832944 N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034345-68-9

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2832944
CAS RN: 2034345-68-9
M. Wt: 402.48
InChI Key: WCLXJMOVFVHUPF-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

Effect of Five-Membered Heteroaromatic Linkers on Performance :Phenothiazine derivatives with furan and thiophene linkers were synthesized to study their impact on the efficiency of dye-sensitized solar cells. The study found that the use of furan as a conjugated linker significantly improved solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of these compounds in photovoltaic applications (Se Hun Kim et al., 2011).

Photoinduced Oxidative Annulation

Oxidant and Transition-Metal-Free Annulation :Research on the photoinduced oxidative annulation of specific diones and propanoates has led to the creation of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, making it a green chemistry approach for synthesizing complex heterocycles (Jin Zhang et al., 2017).

Biobased Polyesters

Enzymatic Synthesis Using Biobased Monomers :2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, was enzymatically polymerized to produce a series of novel biobased furan polyesters. This research demonstrates the potential of using renewable resources for producing environmentally friendly polyesters with desirable physical properties (Yi Jiang et al., 2014).

Hydrogenation of Biomass-Derived Compounds

Catalytic Reduction with Hydrogen :The study on the reduction of furfural and 5-hydroxymethylfurfural (HMF) with hydrogen highlights the versatility of these biomass-derived compounds in producing a range of valuable chemicals through catalytic processes. This research is crucial for advancing biorefinery technologies (Y. Nakagawa et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not available in the current literature .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-17-5-3-2-4-13(17)21-19(24)18(23)20-10-14(22)16-7-6-15(25-16)12-8-9-27-11-12/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLXJMOVFVHUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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